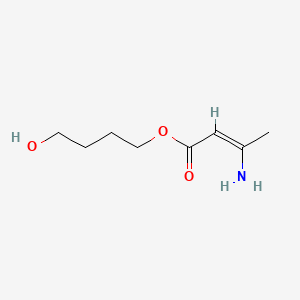

4-Hydroxybutyl 3-amino-2-butenoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

85237-81-6 |

|---|---|

Molecular Formula |

C8H15NO3 |

Molecular Weight |

173.21 g/mol |

IUPAC Name |

4-hydroxybutyl (Z)-3-aminobut-2-enoate |

InChI |

InChI=1S/C8H15NO3/c1-7(9)6-8(11)12-5-3-2-4-10/h6,10H,2-5,9H2,1H3/b7-6- |

InChI Key |

ZYHAPCXGXNLQDF-SREVYHEPSA-N |

Isomeric SMILES |

C/C(=C/C(=O)OCCCCO)/N |

Canonical SMILES |

CC(=CC(=O)OCCCCO)N |

Origin of Product |

United States |

Chemical Reactivity and Transformational Pathways of 4 Hydroxybutyl 3 Amino 2 Butenoate

Reactivity of the Enamine (β-amino-α,β-unsaturated) Moiety

The enamine moiety in 4-Hydroxybutyl 3-amino-2-butenoate is characterized by a vinylogous amide system, where the lone pair of electrons on the nitrogen atom is in conjugation with the carbonyl group of the ester through the carbon-carbon double bond. This electronic communication significantly influences the reactivity of the α- and β-positions of the butenoate chain.

The β-carbon of the enamine system in this compound is electron-deficient due to the electron-withdrawing effect of the ester group, making it susceptible to nucleophilic attack. This is a classic example of a Michael acceptor. A variety of nucleophiles can add to this position in a conjugate or 1,4-addition manner. organic-chemistry.orgmasterorganicchemistry.com

The general mechanism involves the attack of a nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate yields the final addition product. The reaction is typically catalyzed by a base, which serves to generate the nucleophile. masterorganicchemistry.comyoutube.com

The range of nucleophiles that can participate in Michael additions with β-amino-α,β-unsaturated esters is broad and includes other enamines, enolates, amines, and thiols. masterorganicchemistry.comorganic-chemistry.org The specific reaction conditions, such as the choice of solvent and catalyst, can influence the efficiency and outcome of these reactions.

Table 1: Examples of Michael Addition Reactions with β-Amino-α,β-unsaturated Esters

| Nucleophile | Product Type | Catalyst | Reference |

| Diethyl malonate | 1,5-Dicarbonyl compound | Sodium ethoxide | organic-chemistry.org |

| Aniline | β-Amino ester derivative | None (neat) | organic-chemistry.org |

| Thiophenol | β-Thioether ester | Triethylamine | masterorganicchemistry.com |

While the β-carbon is electrophilic, the α-carbon of the enamine moiety possesses nucleophilic character due to the electron-donating effect of the amino group. This allows for electrophilic substitution reactions to occur at the α-position.

Furthermore, the enamine system can be utilized in cyclization reactions to form various heterocyclic structures. For instance, β-amino-α,β-unsaturated esters are known precursors for the synthesis of substituted pyridines and other nitrogen-containing heterocycles. nih.govresearchgate.net These transformations often proceed through an initial reaction with an electrophile, followed by an intramolecular cyclization and subsequent aromatization. The exact nature of the product depends on the reaction partner and the conditions employed. For example, reaction with another carbonyl compound could lead to the formation of a dihydropyridine (B1217469) derivative, which can then be oxidized to the corresponding pyridine (B92270).

This compound can exist in equilibrium with its tautomeric forms. The two principal tautomeric equilibria to consider are the keto-enol and the imine-enamine tautomerism.

Imine-Enamine Tautomerism: The enamine form is generally in equilibrium with its imine tautomer. youtube.com For this compound, the enamine isomer is expected to be the major contributor due to the stabilizing effect of the conjugation with the ester carbonyl group. The equilibrium can be influenced by factors such as solvent polarity and pH. youtube.com

Keto-Enol Tautomerism: The ester carbonyl group can also exhibit keto-enol tautomerism, although the equilibrium typically lies heavily towards the keto form for simple esters. youtube.commasterorganicchemistry.comlibretexts.orgyoutube.com The presence of the enamine functionality does not significantly shift this equilibrium for the ester group itself.

Spectroscopic studies, particularly NMR, are instrumental in determining the position of these equilibria. masterorganicchemistry.com For instance, the chemical shifts of the vinyl and α-protons can provide insight into the predominant tautomeric form in a given solvent.

Reactions of the Primary Hydroxyl Group

The terminal primary hydroxyl group in the 4-hydroxybutyl chain offers another site for chemical modification, allowing for the introduction of various functionalities through well-established alcohol reactions.

The primary hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate catalytic conditions to form a new ester linkage. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. masterorganicchemistry.com

Table 2: Representative Esterification and Etherification Reactions of Alcohols

| Reagent | Product Type | Typical Catalyst | Reference |

| Acetic anhydride | Acetate (B1210297) ester | Pyridine | rsc.org |

| Benzoyl chloride | Benzoate ester | Triethylamine | masterorganicchemistry.com |

| Methyl iodide | Methyl ether | Sodium hydride | General Knowledge |

Similarly, etherification can be achieved by reacting the alcohol with an alkyl halide in the presence of a base (Williamson ether synthesis) or through other methods like reaction with orthoesters. These reactions allow for the modification of the terminal end of the molecule, which can be useful for tuning its physical properties or for subsequent synthetic transformations.

The primary hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) will typically yield the corresponding aldehyde. Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, will lead to the formation of the carboxylic acid derivative.

The resulting aldehyde or carboxylic acid can then serve as a handle for a wide array of further chemical transformations, including reductive amination of the aldehyde or amide bond formation from the carboxylic acid. These derivatives open up pathways to a diverse range of more complex molecules.

Transformations Involving the Ester Linkage

The ester group in this compound is a key site for various chemical transformations, including hydrolysis, transesterification, and reduction.

Hydrolysis and Transesterification Reactions

The ester linkage can be cleaved through hydrolysis, typically under acidic or basic conditions, to yield 3-amino-2-butenoic acid and 1,4-butanediol. This reaction is a fundamental transformation of esters.

Transesterification, the process of exchanging the alkoxy group of an ester with another alcohol, is also a feasible reaction pathway. For instance, reacting this compound with an excess of a different alcohol in the presence of a suitable catalyst (acid or base) would result in a new ester of 3-amino-2-butenoic acid. This reaction is often driven to completion by removing the liberated 1,4-butanediol. The conditions for transesterification, such as temperature and catalyst choice, can be optimized to achieve high yields. google.com

Reduction to Alcohols or Amines

The ester functionality can be reduced to an alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH4) can reduce the ester to the corresponding diol, 1,4-butanediol, while also potentially reducing the α,β-unsaturated bond. docbrown.info

The selective reduction of the ester group in the presence of the enamine functionality is a significant challenge. However, by choosing the appropriate reducing agent, a degree of chemoselectivity can be achieved. For example, sodium borohydride (B1222165) (NaBH4) is generally a milder reducing agent than LiAlH4 and may selectively reduce the ester under specific conditions, leaving the enamine and the double bond intact. docbrown.infoyoutube.com The reduction of α-amino acids to 1,2-amino alcohols has been achieved with high yields and without racemization using a one-pot synthesis involving 1,1'-carbonyldiimidazole (B1668759) and sodium borohydride. benthamopen.com

Design and Synthesis of 4 Hydroxybutyl 3 Amino 2 Butenoate Derivatives and Analogs

Structural Modifications of the 4-Hydroxybutyl Chain

The 4-hydroxybutyl portion of the molecule offers a prime target for structural variation, allowing for the modulation of physical and chemical properties such as solubility, polarity, and reactivity.

Variation of Alkyl Chain Length and Branching

Table 1: Analogs with Varied Alkyl Chains via Transesterification

| Diol Reactant | Resulting Ester Derivative |

|---|---|

| 1,3-Propanediol | 3-Hydroxypropyl 3-amino-2-butenoate |

| 1,5-Pentanediol | 5-Hydroxypentyl 3-amino-2-butenoate |

| 2-Methyl-1,4-butanediol | 4-Hydroxy-3-methylbutyl 3-amino-2-butenoate |

| 1,6-Hexanediol | 6-Hydroxyhexyl 3-amino-2-butenoate |

Introduction of Heteroatoms or Additional Functionalities

To introduce heteroatoms or other functional groups into the ester chain, diols containing these moieties can be utilized as starting materials. This strategy enables the synthesis of derivatives with altered electronic properties, potential for hydrogen bonding, and sites for further chemical modification. For example, the use of diols with ether linkages can enhance the molecule's polarity and solubility in aqueous media. Care must be taken to protect any reactive functional groups on the diol that might interfere with the primary reaction.

Derivatization of the 3-Amino Group

The nucleophilic 3-amino group is a key site for a wide range of chemical transformations, leading to a diverse array of derivatives with potentially new biological or chemical properties.

Alkylation and Acylation Reactions

The primary amino group can be readily modified through alkylation and acylation reactions. N-alkylation can be achieved by reacting the parent compound with alkyl halides, leading to secondary or tertiary amines. This modification can influence the basicity and steric environment of the nitrogen atom. Similarly, N-acylation with acyl chlorides or anhydrides yields the corresponding amides, which can alter the molecule's electronic and hydrogen-bonding characteristics.

Table 2: N-Substituted Derivatives of 4-Hydroxybutyl 3-amino-2-butenoate

| Reagent | Resulting Functional Group at Position 3 |

|---|---|

| Methyl Iodide | 3-(Methylamino) |

| Benzyl Bromide | 3-(Benzylamino) |

| Acetyl Chloride | 3-(Acetylamino) |

| Benzoyl Chloride | 3-(Benzoylamino) |

Formation of Cyclic Structures (e.g., Lactams, Heterocycles)

β-Amino esters are valuable precursors for the synthesis of various heterocyclic compounds. One important transformation is the cyclization to form β-lactams, which are core structures in many antibiotic drugs. nih.govrsc.org This can often be achieved through intramolecular cyclization reactions.

Furthermore, this compound can serve as a building block in multicomponent reactions to form more complex heterocyclic systems. For example, it can participate in the Hantzsch dihydropyridine (B1217469) synthesis. chemrxiv.orgtandfonline.comalfa-chemistry.comorganic-chemistry.orgwikipedia.org In this reaction, the β-amino ester condenses with an aldehyde and a β-ketoester to form a dihydropyridine ring, a scaffold found in various pharmaceutically active compounds. chemrxiv.orgtandfonline.comwikipedia.orgresearchgate.net

Another significant application is in the synthesis of pyrimidines. By reacting with amidines, the 3-amino-2-butenoate moiety can be incorporated into a pyrimidine ring, a fundamental heterocyclic system in nucleic acids and numerous bioactive molecules. google.comnih.govnih.govorganic-chemistry.org

Modifications of the 2-Butenoate Backbone

The α,β-unsaturated system of the 2-butenoate backbone presents opportunities for further chemical modification. A common transformation is the reduction of the carbon-carbon double bond. Catalytic hydrogenation can selectively reduce the double bond to yield the corresponding saturated 4-hydroxybutyl 3-aminobutanoate. This modification removes the rigidity of the double bond and alters the electronic properties of the ester.

Additionally, the conjugated system can participate in Michael additions, where a nucleophile adds to the β-carbon. However, the electron-donating nature of the 3-amino group can decrease the electrophilicity of the β-carbon, potentially making such reactions more challenging compared to standard α,β-unsaturated esters.

Alterations in Alkene Substituents

The core structure of 3-amino-2-butenoate can be modified at several positions to generate a diverse library of derivatives. Alterations to the substituents on the alkene backbone (at positions 2 and 3) and the ester group allow for the fine-tuning of the molecule's electronic and steric properties. These modifications are crucial for developing new compounds and for their subsequent use as building blocks in more complex syntheses.

The synthesis of these derivatives generally follows the established method of reacting a substituted β-ketoester with an amine. For example, introducing a substituent at the 2-position would require starting with a 2-substituted acetoacetate ester. Similarly, using a substituted amine instead of ammonia (B1221849) would yield an N-substituted derivative. Research on related ethyl esters has produced a variety of analogs, demonstrating the chemical tractability of this scaffold.

Table 1: Examples of Derivatives Based on the 3-Amino-2-butenoic Acid Ester Scaffold This table is generated based on analogs and illustrates potential derivatives of the 4-hydroxybutyl parent compound.

| Compound Name | Ester Group | Substituent at C2 | Substituent at C3 (Amino Group) | Reference CAS Number |

| Ethyl 3-amino-2-butenoate | Ethyl | H | -NH2 | 7318-00-5 guidechem.comnist.govchemscene.com |

| Ethyl (Z)-3-amino-2-methyl-2-butenoate | Ethyl | -CH3 | -NH2 | 54393-21-4 guidechem.com |

| Ethyl 3-amino-4,4,4-trichloro-2-butenoate | Ethyl | H | -NH2 (with -CCl3 at C4) | 41404-93-7 guidechem.com |

| Ethyl 3-[(2,4-difluorophenyl)amino]-2-butenoate | Ethyl | H | -NH(C6H3F2) | 219140-13-3 guidechem.com |

| Methyl 3-aminocrotonate | Methyl | H | -NH2 | N/A google.com |

| Cinnamyl 3-amino-2-butenoate | Cinnamyl | H | -NH2 | N/A |

Isomeric Investigations (Z/E Isomerization and Stereochemical Control)

The presence of a double bond in the 3-amino-2-butenoate structure gives rise to geometric isomers, designated as (Z) and (E) forms. The stereochemical configuration of these isomers can significantly influence their reactivity and the stereochemistry of subsequent products. Consequently, controlling the Z/E ratio during synthesis is a critical aspect of their chemistry.

The interconversion between (Z) and (E) isomers can be influenced by factors such as solvent polarity, pH, and temperature. For instance, in some related oxo-butenoic acid esters, the (Z)-isomer can be converted to the (E)-isomer under acidic conditions. The analysis and separation of these isomers are typically accomplished using techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: Isomeric Considerations for 3-Amino-2-butenoate Esters

| Isomer | Key Structural Feature | Postulated Stability Factor | Analytical Methods |

| (Z)-isomer | Amino and ester groups are on the same side of the C=C bond. | Intramolecular hydrogen bonding leading to a stable, conjugated 6-membered ring. | NMR, HPLC |

| (E)-isomer | Amino and ester groups are on opposite sides of the C=C bond. | Less sterically hindered in some substituted derivatives. | NMR, HPLC |

Development of Advanced Conjugates and Hybrid Molecules Featuring the Core Structure

A primary value of this compound and its analogs lies in their role as synthons for constructing more complex and often biologically active molecules. The inherent reactivity of the enamine and ester functionalities makes them ideal participants in multicomponent reactions.

The most prominent example is the Hantzsch Dihydropyridine Synthesis , a classic multicomponent reaction reported in 1881. wikipedia.org This reaction combines an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (like ammonia) to form a 1,4-dihydropyridine (1,4-DHP) ring system. wikipedia.orgalfa-chemistry.com In a modified version of this synthesis, a β-enamino ester (such as this compound) can be reacted with an aldehyde and another β-dicarbonyl compound to yield the same dihydropyridine core. nih.govorganic-chemistry.org

The mechanism involves an initial Knoevenagel condensation followed by a Michael addition of the enamine, which then cyclizes and dehydrates to form the final product. alfa-chemistry.comorganic-chemistry.org The resulting 1,4-DHP scaffold is the core of a major class of cardiovascular drugs known as calcium channel blockers, including felodipine, amlodipine, and nifedipine. haui.edu.vnwikipedia.orgalfa-chemistry.com These drugs are vital in the treatment of hypertension and angina. nih.gov The use of this compound in a Hantzsch-type synthesis would result in a dihydropyridine molecule featuring a hydroxybutyl ester group, demonstrating its direct application in building advanced, drug-like hybrid molecules.

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive identification of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides unparalleled insight into the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C), and their interconnectivity.

¹H NMR and ¹³C NMR for Proton and Carbon Environments

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 4-Hydroxybutyl 3-amino-2-butenoate, each unique proton or group of equivalent protons generates a distinct signal, with its chemical shift (δ) indicating its electronic environment. The spectrum is anticipated to display signals corresponding to the vinyl proton, the protons of the butyl chain, the amino group protons, and the methyl group protons. The integration of these signals reveals the relative number of protons in each environment, while the splitting patterns (multiplicity) arise from spin-spin coupling between neighboring protons, providing information on the connectivity.

-CH₃ (C4): A singlet is expected for the methyl protons.

=CH- (C2): A singlet is expected for the vinyl proton.

-NH₂: A broad singlet is typically observed for the amino protons.

-O-CH₂- (C1'): A triplet is expected due to coupling with the adjacent methylene (B1212753) group.

-CH₂- (C2'): A multiplet is anticipated from coupling with the neighboring methylene groups.

-CH₂- (C3'): A multiplet is expected due to coupling with the adjacent methylene and hydroxyl-bearing methylene groups.

-CH₂-OH (C4'): A triplet is expected from coupling with the adjacent methylene group.

-OH: A broad singlet, which can exchange with D₂O, is expected for the hydroxyl proton.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and the nature of the atoms attached to it. For this compound, distinct signals are expected for the carbonyl carbon, the vinylic carbons, the carbons of the butyl chain, and the methyl carbon.

| Carbon Atom | Expected Chemical Shift (ppm) |

| C=O (C1) | 170-175 |

| =C-NH₂ (C3) | 155-165 |

| =CH- (C2) | 80-90 |

| -CH₃ (C4) | 20-30 |

| -O-CH₂- (C1') | 60-70 |

| -CH₂-OH (C4') | 60-70 |

| -CH₂- (C2') | 25-35 |

| -CH₂- (C3') | 25-35 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assemble the molecular structure, two-dimensional (2D) NMR experiments are indispensable. These techniques reveal correlations between different nuclei, confirming the bonding framework.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would establish the connectivity between adjacent protons. For instance, cross-peaks would be observed between the protons of the butyl chain, confirming their sequential arrangement (-O-CH₂-CH₂-CH₂-CH₂-OH).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for identifying the connectivity across quaternary carbons and ester linkages. For example, a correlation between the protons of the C1' methylene group and the C1 carbonyl carbon would confirm the ester linkage. Similarly, correlations between the C4 methyl protons and the C3 and C2 carbons would verify the butenoate backbone structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides precise information about the molecular weight of a compound and can offer structural clues through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule with high accuracy. For this compound (C₈H₁₅NO₃), HRMS would be used to measure the exact mass of the molecular ion. The experimentally determined mass would be compared to the calculated theoretical mass to confirm the molecular formula. Predicted collision cross-section values for various adducts of the compound can also be calculated. uni.lu

| Adduct | m/z |

| [M+H]⁺ | 174.11248 |

| [M+Na]⁺ | 196.09442 |

| [M-H]⁻ | 172.09792 |

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's structure. In the case of this compound, characteristic fragmentation patterns would be expected. These can include the loss of the butoxy group, cleavage of the ester bond, and fragmentation within the butyl chain. The analysis of these fragmentation pathways helps to piece together the different components of the molecule, corroborating the structure determined by NMR. The fragmentation behavior of similar amino acid derivatives often involves characteristic losses, such as H₂O and CO, from the protonated molecule. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample at different wavelengths, which corresponds to the vibrational frequencies of its chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. The IR spectrum of the structurally similar ethyl 3-amino-2-butenoate provides a useful reference for the expected absorption regions. nist.gov

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H stretch (amine) | 3200-3500 |

| O-H stretch (alcohol) | 3200-3600 (broad) |

| C-H stretch (alkane) | 2850-3000 |

| C=O stretch (ester) | 1690-1750 |

| C=C stretch (alkene) | 1620-1680 |

| C-O stretch (ester, alcohol) | 1000-1300 |

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic techniques are indispensable in the analysis of "this compound", providing robust methods for assessing its purity, separating potential isomers, and monitoring the progress of its synthesis. The selection of a specific chromatographic method depends on the volatility and polarity of the compound, as well as the analytical objective, such as quantitative purity determination or qualitative reaction monitoring.

Gas Chromatography (GC) for Volatile Samples

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the presence of polar functional groups (hydroxyl and amino groups), "this compound" is generally not sufficiently volatile for direct GC analysis. alwsci.com These polar groups can lead to poor peak shape and strong adsorption on the GC column. Therefore, derivatization is a crucial step to increase the compound's volatility and thermal stability. sigmaaldrich.comyoutube.com

Common derivatization strategies for compounds containing amino and hydroxyl groups include silylation and acylation. sigmaaldrich.comnih.gov For instance, reacting the analyte with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) converts the polar -OH and -NH- groups into their corresponding trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers and amides, respectively. These derivatives are significantly more volatile and less polar, making them amenable to GC analysis. sigmaaldrich.com

The separation of these derivatives is typically performed on a non-polar or medium-polarity capillary column, such as one coated with a polysiloxane stationary phase (e.g., 5% phenyl-methylpolysiloxane). The choice of column and temperature programming allows for the separation of the derivatized target compound from impurities and potential side-products of a synthesis. For the separation of potential enantiomers, a chiral stationary phase, such as one based on cyclodextrin (B1172386) derivatives, would be necessary. uni-muenchen.dersc.orggcms.cz

Table 1: Representative GC Conditions for the Analysis of Derivatized this compound

| Parameter | Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Detector Temperature | 280 °C (FID) |

| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

This table presents typical starting conditions for method development and may require optimization for specific samples.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment and quantitative analysis of a broad range of compounds, including those that are not suitable for GC analysis. americanpharmaceuticalreview.com For "this compound", reversed-phase HPLC (RP-HPLC) is the most common approach.

The enamine structure within "this compound" contains a chromophore that allows for direct detection using a UV detector, typically in the range of 260-290 nm. This avoids the need for derivatization, simplifying sample preparation.

Purity analysis by HPLC involves separating the main compound from any impurities. A typical mobile phase for RP-HPLC consists of a mixture of water (often with a pH modifier like formic acid or trifluoroacetic acid to ensure good peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate compounds with a range of polarities.

For quantitative analysis, a calibration curve is constructed using standards of known concentration. The peak area of the analyte is proportional to its concentration, allowing for the precise determination of the purity of a sample.

Table 2: Illustrative HPLC Method for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 275 nm |

| Injection Volume | 10 µL |

This table provides a general method that would likely require optimization for specific impurities and sample matrices.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used for the qualitative monitoring of chemical reactions, such as the synthesis of "this compound". mdpi.comyoutube.com It allows for the quick assessment of the consumption of starting materials and the formation of the product.

For the analysis of "this compound", a silica (B1680970) gel plate is typically used as the stationary phase. The mobile phase, or eluent, is a mixture of solvents chosen to achieve good separation between the starting materials, the product, and any by-products. Given the polarity of the target compound, a relatively polar solvent system is required. A common system for amino esters is a mixture of a non-polar solvent (like ethyl acetate (B1210297) or dichloromethane) and a polar solvent (like methanol or ethanol). chromforum.org

After the plate is developed, the separated spots are visualized. Since "this compound" possesses a UV-active chromophore, the spots can be visualized under a UV lamp (typically at 254 nm). youtube.com Alternatively, staining reagents can be used. A common stain for compounds with amino groups is ninhydrin, which produces a characteristic purple or yellow spot upon heating. epfl.ch Another general-purpose stain is potassium permanganate (B83412), which reacts with the double bond and hydroxyl group to give a yellow-brown spot on a purple background.

The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific TLC system and can be used for identification purposes.

Table 3: Representative TLC System for Monitoring the Synthesis of this compound

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 TLC plate |

| Mobile Phase | Ethyl acetate / Methanol (e.g., 9:1 v/v) |

| Visualization | 1. UV light (254 nm) 2. Ninhydrin stain followed by heating |

| Expected Rf | Product: ~0.4-0.6 (highly dependent on the exact solvent system) |

The mobile phase composition may need to be adjusted to achieve optimal separation (Rf values between 0.2 and 0.8).

Theoretical and Computational Chemistry Studies on 4 Hydroxybutyl 3 Amino 2 Butenoate

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and geometric properties of molecules. By solving the Schrödinger equation, these methods can predict a wide range of characteristics, from the distribution of electrons to the relative stability of different molecular arrangements.

Electronic Structure and Bonding Analysis

The electronic structure of 4-hydroxybutyl 3-amino-2-butenoate is characterized by the interplay of its key functional groups: the enamine, the ester, and the terminal hydroxyl group. The delocalization of electrons within the 3-amino-2-butenoate core is a defining feature. The nitrogen atom of the amino group donates electron density to the carbon-carbon double bond, which in turn affects the carbonyl group of the ester. This electron delocalization contributes to the stability of the molecule and influences its reactivity.

Analysis of the molecular orbitals would likely reveal a highest occupied molecular orbital (HOMO) with significant contributions from the enamine moiety, indicating this region as a likely site for electrophilic attack. Conversely, the lowest unoccupied molecular orbital (LUMO) would be expected to be centered around the carbonyl group and the α,β-unsaturated system, highlighting its susceptibility to nucleophilic attack.

While specific data for the 4-hydroxybutyl ester is unavailable, computational studies on similar compounds, such as ethyl 3-amino-2-butenoate, provide a basis for these predictions. The presence of the 4-hydroxybutyl chain is expected to have a minor inductive effect on the electronic properties of the 3-amino-2-butenoate core.

Isomer Stability Studies (Z/E Isomers)

The carbon-carbon double bond in the 3-amino-2-butenoate core allows for the existence of Z (zusammen) and E (entgegen) geometric isomers. In the Z isomer, the amino group and the ester group are on the same side of the double bond, while in the E isomer, they are on opposite sides.

Quantum chemical calculations are particularly adept at predicting the relative stabilities of such isomers. For related compounds like ethyl 3-aminobut-2-enoate, the Z isomer is generally found to be more stable. This increased stability is often attributed to the formation of an intramolecular hydrogen bond between one of the hydrogen atoms of the amino group and the carbonyl oxygen of the ester group, forming a pseudo-six-membered ring. This interaction is not possible in the E isomer. It is highly probable that a similar preference for the Z isomer exists for this compound due to the same potential for intramolecular hydrogen bonding.

Table 1: Predicted Relative Stability of Isomers (Based on theoretical calculations of analogous 3-amino-2-butenoate esters)

| Isomer | Relative Energy (kcal/mol) | Key Stabilizing Interaction |

| Z | 0.00 | Intramolecular Hydrogen Bond (N-H···O=C) |

| E | > 5.0 | Steric Hindrance |

This is an interactive data table. You can sort and filter the data.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their dynamics, interactions with their environment, and conformational flexibility.

Solvation Effects and Intermolecular Interactions

The behavior of this compound in a solvent is a critical aspect of its chemistry. MD simulations can model the interactions between the solute and solvent molecules, revealing how the solvent influences the conformational preferences and dynamics of the molecule.

In a polar protic solvent like water, the terminal hydroxyl group and the amino group of this compound would act as hydrogen bond donors, while the carbonyl oxygen and the hydroxyl oxygen would act as hydrogen bond acceptors. These strong intermolecular interactions with water would stabilize the molecule in solution. The flexible 4-hydroxybutyl chain would also exhibit hydrophobic interactions with nonpolar regions of solvent molecules.

Simulations could quantify the radial distribution functions of solvent molecules around specific functional groups, providing a detailed picture of the solvation shell. This information is crucial for understanding the solubility and reactivity of the compound in different media.

Conformational Transitions and Flexibility Studies

While quantum chemical calculations can identify stable conformers, MD simulations can explore the transitions between these conformations over time. By simulating the molecule's trajectory, it is possible to observe how it samples different regions of its conformational space and to calculate the free energy barriers for conformational changes.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry offers powerful tools for elucidating the detailed mechanisms of chemical reactions at an atomic level. smu.edursc.org For a molecule like this compound, these methods can map out potential energy surfaces for its synthesis, decomposition, or reactions with other substrates. By identifying reactants, products, intermediates, and transition states, a complete step-by-step pathway can be determined. smu.edu Techniques such as Density Functional Theory (DFT) are commonly employed to calculate the electronic structure and energies of these species, providing deep insights into the reaction's feasibility and electronic transformations. mdpi.comresearchgate.net

Transition State Theory (TST) is a cornerstone for predicting the rates of chemical reactions from computationally derived potential energy surfaces. The primary objective is to locate the transition state (TS), which is the highest energy point along the minimum energy path connecting reactants and products. smu.edu For this compound, a key reaction to study would be its hydrolysis, breaking the ester bond.

Computational chemists would model this reaction by identifying the geometric structure of the transition state. The energy difference between the reactants and the transition state defines the activation energy (ΔE‡), a critical parameter in the Arrhenius equation which governs the reaction rate.

k = A e(-ΔG‡/RT)

Where:

k is the rate constant

A is the pre-exponential factor

ΔG‡ is the Gibbs free energy of activation

R is the universal gas constant

T is the temperature

By calculating the vibrational frequencies of the transition state structure, the Gibbs free energy of activation (ΔG‡) can be determined, allowing for a quantitative prediction of the reaction kinetics. mdpi.com The table below illustrates hypothetical activation energies for the hydrolysis of this compound, demonstrating how computational methods can compare different mechanistic pathways.

Table 1: Illustrative Calculated Activation Energies for a Hypothetical Hydrolysis Reaction

| Mechanistic Pathway | Computational Method | Activation Energy (ΔG‡) in kcal/mol |

|---|---|---|

| Neutral Hydrolysis | DFT (B3LYP/6-31G*) | 35.4 |

| Acid-Catalyzed | DFT (B3LYP/6-31G*) | 22.1 |

Most chemical reactions occur in a solvent, which can significantly influence reaction rates and mechanisms. ucsb.edu Computational models account for these environmental effects in two primary ways:

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. ntnu.no This approach is computationally efficient and captures the bulk electrostatic effects of the solvent, which can stabilize charged intermediates or transition states, thereby lowering the activation energy. ucsb.edu

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation. ucsb.educas.cz This method is computationally more demanding but is crucial when specific interactions, like hydrogen bonding between the solvent and this compound, play a direct role in the reaction mechanism. A hybrid approach, combining a few explicit solvent molecules with a continuum model, often yields highly accurate results. cas.cz

The presence of a catalyst can introduce new reaction pathways with lower activation barriers. Computational studies can model these catalytic cycles by including the catalyst in the calculations and mapping the energy profile of each step, from substrate binding to product release.

Table 2: Hypothetical Influence of Solvent on Activation Energy

| Solvent | Dielectric Constant (ε) | Model Type | Calculated ΔG‡ (kcal/mol) |

|---|---|---|---|

| Gas Phase | 1 | - | 28.0 |

| Toluene | 2.4 | Implicit (PCM) | 26.5 |

| Acetonitrile (B52724) | 37.5 | Implicit (PCM) | 23.1 |

| Water | 78.4 | Implicit (PCM) | 21.8 |

Quantitative Structure-Property Relationship (QSPR) Predictions and Model Development

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of molecules with their physical, chemical, or biological properties. mdpi.com A QSPR model could be developed to predict properties of this compound and related compounds, such as boiling point, solubility, or reactivity.

The development of a QSPR model involves several steps:

Dataset Creation: A series of molecules structurally related to this compound would be selected. For each molecule, the property of interest would be determined experimentally.

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., branching indices), and quantum-chemical descriptors (e.g., HOMO/LUMO energies, dipole moment). nih.govchemrevlett.com

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM), are used to create a mathematical equation that links the descriptors to the property. mdpi.com

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted.

For example, a QSPR model to predict the aqueous solubility (LogS) of aminobutenoate esters might yield an equation like:

LogS = β₀ + β₁(Molecular Weight) + β₂(LogP) + β₃*(Polar Surface Area) + ...

The table below provides an example of the data used to build such a model for a hypothetical series of related esters.

Table 3: Illustrative Data for a QSPR Model of Related Aminobutenoate Esters

| Compound | R Group in Alkyl 3-amino-2-butenoate | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Measured LogS |

|---|---|---|---|---|---|

| 1 | Methyl | 115.13 | 0.5 | 53.3 | -0.8 |

| 2 | Ethyl | 129.16 | 0.9 | 53.3 | -1.2 |

| 3 | Propyl | 143.18 | 1.3 | 53.3 | -1.7 |

| 4 | Butyl | 157.21 | 1.7 | 53.3 | -2.1 |

Such validated QSPR models would enable the rapid prediction of properties for new, unsynthesized derivatives, accelerating materials design and chemical discovery.

Advanced Research Applications and Future Directions Non Clinical

Role as a Key Intermediate in Complex Molecule Synthesis

The reactivity of the enamine and ester functionalities, along with the hydroxyl group, makes 4-Hydroxybutyl 3-amino-2-butenoate a valuable intermediate for the construction of intricate molecular architectures.

While specific studies detailing the use of this compound in the synthesis of heterocyclic compounds are not extensively documented in current literature, its structural motif as a β-enamino ester suggests significant potential in this area. β-Enamino esters are well-established precursors for a variety of heterocyclic systems due to the nucleophilicity of the β-carbon and the electrophilicity of the carbonyl carbon.

For instance, β-enamino esters are known to participate in reactions for the synthesis of pyridines . The Bohlmann-Rahtz pyridine (B92270) synthesis involves the condensation of enamines with ethynylketones to form substituted pyridines. nih.gov A related approach, the Hantzsch pyridine synthesis, utilizes the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor to produce dihydropyridines, which can then be oxidized to pyridines. nih.govnih.govresearchgate.netnih.gov The enamine component in these reactions is structurally analogous to this compound.

Similarly, the synthesis of pyrimidines can be achieved through reactions involving β-enamino ester-like structures. The Biginelli reaction, a three-component reaction between a β-ketoester, an aldehyde, and urea, is a classic method for synthesizing dihydropyrimidinones. mdpi.com Furthermore, functionalized enamines can react with orthoformates and ammonium (B1175870) acetate (B1210297) in the presence of a catalyst to yield substituted pyrimidines.

The synthesis of pyrroles also frequently employs β-enamino esters as starting materials. Copper-catalyzed oxidative cyclization of β-enamino esters with alkynoates is a straightforward method for producing polysubstituted pyrroles. Another approach involves the copper-catalyzed reaction of 4-arylidene isoxazol-5-ones with enamino esters.

Although direct experimental evidence for this compound is pending, its inherent chemical functionalities make it a promising candidate for constructing such heterocyclic scaffolds, which are prevalent in medicinal chemistry and materials science.

The structure of this compound makes it a potential precursor for the synthesis of β-amino acid derivatives and, by extension, β-peptides. β-Amino acids are homologs of α-amino acids with an additional carbon atom in their backbone, a feature that can confer unique properties to peptides, such as increased stability against enzymatic degradation.

The synthesis of β-lactams, a class of four-membered cyclic amides that are key structural motifs in many antibiotics, often involves the use of β-amino acid derivatives. The conversion of β-enamino esters to β-amino esters can be a stepping stone towards the synthesis of these valuable heterocyclic compounds. While no specific synthesis of β-lactams from this compound has been reported, the general reactivity of β-enamino esters suggests this as a feasible synthetic route.

Furthermore, the incorporation of β-amino acids into peptide chains leads to the formation of β-peptides. These peptidomimetics can adopt stable secondary structures and have shown potential in various therapeutic areas. The conversion of this compound into a protected β-amino acid would provide a building block for the solid-phase or solution-phase synthesis of novel β-peptides with potentially enhanced biological activities and stabilities.

Exploration in Polymer Science as a Monomer or Cross-linking Agent

The bifunctional nature of this compound, possessing both a polymerizable enamine functionality and a reactive hydroxyl group, suggests its potential utility in polymer science.

The primary amine and the double bond within the enamine structure of this compound could potentially be involved in polymerization reactions. While specific studies on the polymerization of this compound are not available, the general reactivity of similar molecules suggests that it could act as a monomer or co-monomer in the synthesis of functional polymers. The pendant hydroxybutyl group would introduce hydroxyl functionalities along the polymer chain, which could be used for post-polymerization modifications, such as grafting other molecules or improving the hydrophilicity of the material.

The presence of ester and hydroxyl groups in this compound makes it an interesting candidate for the design of biodegradable and biocompatible polymers. Polyesters and polyurethanes are two major classes of biodegradable polymers used in biomedical applications.

The biocompatibility of polymers is crucial for their use in medical devices and tissue engineering. nih.gov Polyurethanes, in particular, have shown good biocompatibility. The incorporation of a molecule like this compound into a polyurethane backbone could potentially modulate the material's surface properties and biological interactions. However, extensive research would be required to confirm the biocompatibility of any polymer derived from this compound.

Research on Chemical Probes and Molecular Tools

The development of fluorescent probes and molecular tools is a significant area of chemical biology research. These tools are essential for visualizing and understanding biological processes at the molecular level.

While there is no specific research on the use of this compound as a chemical probe, its enamine structure is a feature found in some fluorescent molecules. The conjugation system of the enamino ester could potentially be extended through chemical modification to create a fluorophore. For example, aminopyridine-based fluorescent probes have been synthesized and studied. It is conceivable that the enamine functionality of this compound could serve as a starting point for the synthesis of novel fluorescent dyes. The hydroxyl group could then be used to attach the probe to a biomolecule of interest. However, this remains a hypothetical application that would require significant synthetic development and photophysical characterization.

Design and Synthesis of Ligands for Investigating Protein-Small Molecule Interactions

Key Molecular Features for Ligand Design:

| Feature | Potential for Interaction |

| Vinylogous Amide Core | Can act as a rigid scaffold to present other functional groups in a defined spatial orientation. The nitrogen and carbonyl groups can participate in hydrogen bonding with protein residues. |

| Terminal Hydroxyl Group | Provides a handle for further chemical modification, such as the attachment of reporter groups (e.g., fluorophores, biotin) or pharmacologically active moieties. It can also directly participate in hydrogen bonding with a target protein. |

| Ester Linkage | Can be designed to be stable or labile, potentially acting as a pro-drug linker that is cleaved by cellular esterases. |

| Methyl Group on the Butenoate Backbone | Offers a site for steric interactions within a protein's binding pocket. |

The synthesis of a focused library of derivatives from this compound could be undertaken to explore structure-activity relationships (SAR) for a particular protein target. For instance, the amino group can be acylated or alkylated, and the hydroxyl group can be etherified or esterified to generate a diverse set of molecules for screening.

Scaffolds for Exploring Mechanistic Chemical Biology

Beyond its potential as a simple ligand, this compound can serve as a versatile scaffold for the construction of more complex molecular probes to investigate biological mechanisms. The concept of using a core molecular framework to build collections of compounds for biological screening is a powerful strategy in chemical biology.

The vinylogous amide structure is a key feature, offering a platform for the development of tool compounds. researchgate.net For example, the reactivity of the β-enaminone system can be exploited to attach photo-crosslinking groups or affinity tags, enabling the identification of protein targets. The development of such molecular tools is crucial for elucidating the roles of proteins in health and disease.

Integration into Supramolecular Chemistry and Self-Assembly Research

The ability of molecules to spontaneously organize into larger, well-defined structures through non-covalent interactions is the foundation of supramolecular chemistry. The structure of this compound contains multiple sites for hydrogen bonding, suggesting its potential utility in the design of self-assembling systems.

The β-enaminone moiety itself has been explored as a building block in supramolecular chemistry. acs.org The combination of the hydrogen bond donor (N-H) and acceptor (C=O) in a conjugated system, along with the terminal hydroxyl group, could facilitate the formation of one-dimensional chains, two-dimensional sheets, or more complex architectures through hydrogen bonding networks. The study of how modifications to the core structure of this compound influence its self-assembly properties could lead to the development of novel gels, liquid crystals, or other soft materials.

Future Perspectives and Unexplored Research Avenues in Organic and Materials Chemistry

The potential of this compound as a precursor in organic synthesis and materials science is significant and largely untapped.

Potential Research Directions:

Polymer Chemistry: The terminal hydroxyl group makes this compound a suitable monomer for the synthesis of polyesters or polyurethanes. The resulting polymers would have pendant vinylogous amide groups, which could be used for post-polymerization modification or to impart specific properties to the material, such as metal chelation or altered solubility.

Heterocyclic Synthesis: β-Enaminones are well-established precursors for the synthesis of a wide variety of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. rsc.org this compound could serve as a starting material for the synthesis of novel, functionalized heterocycles, with the hydroxybutyl chain providing a point of attachment or influencing the physicochemical properties of the final products.

Functional Materials: The conjugated system of the vinylogous amide suggests that derivatives of this compound could have interesting photophysical properties. Exploration of its use in the development of fluorescent probes or materials with non-linear optical properties is a plausible future research direction. acs.org

Table of Chemical Compounds Mentioned

| Chemical Name |

| This compound |

| Biotin |

| Fluorophores |

Q & A

Q. What are the optimal synthetic routes for 4-hydroxybutyl 3-amino-2-butenoate, and how can side reactions be minimized?

The synthesis of this compound likely involves esterification between 3-amino-2-butenoic acid and 4-hydroxybutanol. For analogous esters (e.g., ethyl 3-amino-2-butenoate), protection of the amino group with tert-butoxycarbonyl (Boc) or benzyl groups is recommended to prevent undesired nucleophilic side reactions during ester formation . Acid-catalyzed esterification or coupling reagents like DCC (dicyclohexylcarbodiimide) can enhance yield. Side reactions such as polymerization (common in acrylate derivatives) may be suppressed by using radical inhibitors like MEHQ, as seen in stabilized acrylate esters .

Q. What analytical techniques are essential for characterizing this compound?

Key techniques include:

- NMR spectroscopy : For structural confirmation, particularly H and C NMR to resolve ester and amino group signals.

- Mass spectrometry : To determine molecular weight (e.g., via ESI-MS) and verify purity.

- FT-IR spectroscopy : To identify functional groups (e.g., C=O stretch at ~1700 cm for esters, N-H stretches for amines) .

- HPLC : For assessing purity and detecting degradation products, as demonstrated in pharmaceutical-grade ester analysis .

Q. How should this compound be stored to maintain stability?

Like reactive acrylates, this compound is prone to polymerization and hydrolysis. Store under inert gas (e.g., argon) at 2–8°C in amber glass containers. Add stabilizers (e.g., MEHQ at 50–100 ppm) to inhibit radical-initiated polymerization. Avoid contact with carbon steel; use stainless steel or PTFE-lined equipment to prevent catalytic decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

Discrepancies in reactivity (e.g., polymerization rates or hydrolysis stability) may arise from variations in experimental conditions (e.g., pH, temperature, initiator concentrations). To address this:

- Replicate studies : Control variables like solvent polarity (e.g., water content in aprotic solvents) and oxygen levels.

- Computational modeling : Use DFT calculations to predict reaction pathways and compare with empirical data.

- Systematic reviews : Apply meta-analysis frameworks from qualitative research to identify biases or methodological inconsistencies .

Q. What strategies optimize the copolymerization of this compound with other monomers?

The amino and hydroxyl groups in this compound enable hydrogen bonding, which can influence copolymer morphology. To design copolymers:

- Initiation systems : Use redox initiators (e.g., persulfate-amine) for aqueous systems or azo-initiators (e.g., AIBN) in organic solvents.

- Kinetic studies : Monitor monomer consumption via H NMR or inline Raman spectroscopy to determine reactivity ratios.

- Post-functionalization : Leverage the amino group for click chemistry (e.g., azide-alkyne cycloaddition) to introduce bioactive moieties .

Q. How does the amino group in this compound affect its degradation profile in physiological conditions?

The amino group increases susceptibility to hydrolysis and enzymatic cleavage. To study degradation:

Q. What methodologies are recommended for assessing the compound’s toxicity in cell-based assays?

- In vitro cytotoxicity : Use MTT assays on human fibroblast lines (e.g., NIH/3T3) to establish IC values.

- Metabolomic profiling : Employ LC-MS/MS to identify metabolites formed during cellular uptake.

- Control experiments : Compare with structurally similar esters (e.g., ethyl 3-amino-2-butenoate) to differentiate toxicity mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.